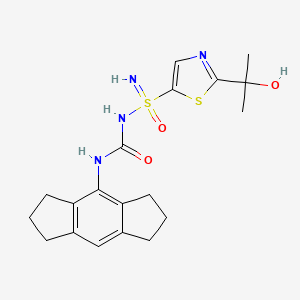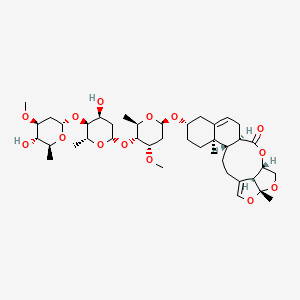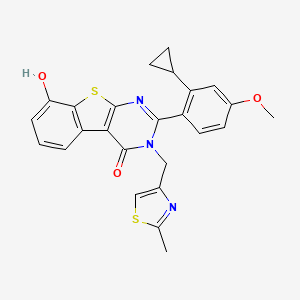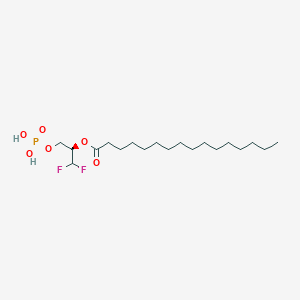
Hexadecanoic acid (R)-2,2-difluoro-1-phosphonooxymethyl-ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism (particularly lipid metabolism), and tumorigenesis. There are three types of PPARs: PPAR-alpha, PPAR-gamma, and PPAR-delta, each with distinct functions and tissue distribution .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of PPAR modulators involves complex organic synthesis techniques. For instance, the preparation of PPAR-gamma agonists often involves the use of heterocyclic scaffolds. These compounds are synthesized through multi-step reactions, including condensation, cyclization, and functional group modifications . The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to achieve the desired product.
Industrial Production Methods: Industrial production of PPAR modulators is scaled up from laboratory synthesis. This involves optimizing reaction conditions for large-scale production, ensuring high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for purification and quality control .
化学反应分析
Types of Reactions: PPAR modulators undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the chemical structure to enhance their biological activity and selectivity .
Common Reagents and Conditions: Common reagents used in the synthesis of PPAR modulators include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts like palladium on carbon. The reaction conditions vary depending on the desired modification but often involve specific temperatures, pressures, and pH levels .
Major Products Formed: The major products formed from these reactions are typically the active PPAR modulators, which are then tested for their efficacy in biological systems. These products are characterized by their ability to bind to PPAR receptors and modulate gene expression .
科学研究应用
PPARs have extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, PPAR modulators are used to study the mechanisms of lipid metabolism and energy homeostasis . In biology, they are essential for understanding cellular differentiation and development . In medicine, PPAR modulators are investigated for their potential in treating metabolic disorders such as diabetes, obesity, and cardiovascular diseases . Additionally, they have applications in cancer research, where they are studied for their role in tumorigenesis and potential as therapeutic agents .
作用机制
PPARs exert their effects by binding to specific ligands, which leads to the activation or repression of target genes. The molecular targets of PPARs include genes involved in lipid metabolism, glucose homeostasis, and inflammation . This binding regulates the transcription of genes involved in various metabolic pathways .
相似化合物的比较
PPARs are unique compared to other nuclear receptors due to their specific roles in lipid metabolism and energy homeostasis. Similar compounds include other nuclear receptors such as liver X receptors (LXRs) and farnesoid X receptors (FXRs), which also regulate lipid metabolism but have distinct target genes and pathways . PPAR modulators are unique in their ability to target multiple metabolic pathways simultaneously, making them versatile tools in metabolic research and therapeutic development .
List of Similar Compounds:- Liver X Receptors (LXRs)
- Farnesoid X Receptors (FXRs)
- Retinoid X Receptors (RXRs)
属性
分子式 |
C19H37F2O6P |
|---|---|
分子量 |
430.5 g/mol |
IUPAC 名称 |
[(2R)-1,1-difluoro-3-phosphonooxypropan-2-yl] hexadecanoate |
InChI |
InChI=1S/C19H37F2O6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(22)27-17(19(20)21)16-26-28(23,24)25/h17,19H,2-16H2,1H3,(H2,23,24,25)/t17-/m1/s1 |
InChI 键 |
FNESAIQQDLSXRX-QGZVFWFLSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H](COP(=O)(O)O)C(F)F |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COP(=O)(O)O)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(1,4-diazepan-1-yl)phenyl]-4-(2-methoxyphenyl)pyridin-2-amine](/img/structure/B12370965.png)

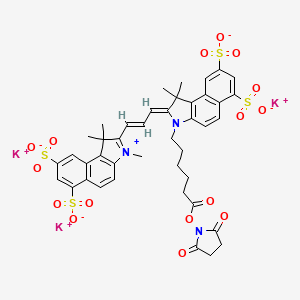


![3-[4-[(5S)-4-amino-2-[6-chloro-1-(3,3,4,4,4-pentafluorobutyl)indazol-3-yl]-5-methyl-6-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl]phenyl]propanoic acid](/img/structure/B12371011.png)

![(1R,2R)-N-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-2-methyl-2-phenylcyclopropane-1-carboxamide](/img/structure/B12371026.png)
